Labazenit

Description

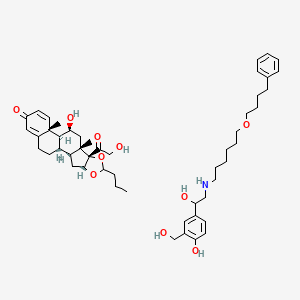

Structure

2D Structure

Properties

CAS No. |

1535180-43-8 |

|---|---|

Molecular Formula |

C50H71NO10 |

Molecular Weight |

846.11 |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |

InChI |

InChI=1S/C25H37NO4.C25H34O6/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t;16-,17-,18-,20+,21?,22+,23-,24-,25+/m.0/s1 |

InChI Key |

NWRNYCQXVYAAQZ-QILVFRNTSA-N |

SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Budesonide mixture with salmeterol; Budesonide / salmeterol; Labazenit; |

Origin of Product |

United States |

Pharmacological Mechanisms of Action of Combination Components

Budesonide (B1683875): Glucocorticoid Receptor Agonism and Anti-Inflammatory Pathways

Budesonide is a potent synthetic corticosteroid that exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors. homehealthpatienteducation.comwikipedia.orgnih.gov As a glucocorticoid receptor agonist, Budesonide's mechanism of action is multifaceted, involving the modulation of various inflammatory pathways at the genomic level.

Budesonide has been shown to modulate the production of key chemokines involved in the recruitment of inflammatory cells, particularly eosinophils, to the airways. Research indicates that therapeutic administration of Budesonide can significantly reduce the levels of eotaxin-1 in lung tissue. clevelandclinic.org Eotaxin is a potent eosinophil chemoattractant, and by inhibiting its production, Budesonide helps to decrease eosinophilic inflammation in the airways. Similarly, combination therapy including Budesonide has been found to reduce the production of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), another chemokine that plays a role in attracting eosinophils and other inflammatory cells.

Budesonide also exerts an influence on airway remodeling and vascular permeability through the regulation of Vascular Endothelial Growth Factor (VEGF). Studies have demonstrated that Budesonide can reduce both the secretion and messenger RNA (mRNA) expression of VEGF in airway epithelial cells. youtube.com This inhibitory effect on VEGF is significant as elevated levels of this growth factor are associated with increased vascularity and edema in the airways, characteristic features of chronic airway inflammation. The combination of Budesonide with formoterol has also been shown to decrease the expression of VEGF and its receptor, VEGFR1, which correlates with reduced airway remodeling in asthmatic patients. nih.gov

The entirety of Budesonide's anti-inflammatory effects are mediated through its binding to and activation of the glucocorticoid receptor (GR). homehealthpatienteducation.comdrugbank.com Upon entering a cell, Budesonide binds to the GR in the cytoplasm, leading to a conformational change in the receptor. This activated Budesonide-GR complex then translocates to the nucleus. homehealthpatienteducation.comnih.govnih.gov Inside the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. homehealthpatienteducation.comwikipedia.orgnih.gov This modulation of gene expression is the fundamental mechanism by which Budesonide controls inflammation. The reduction of VEGF expression by Budesonide has been shown to be a glucocorticoid receptor-mediated action. youtube.com

Salmeterol (B1361061): Long-Acting Beta-2 Adrenergic Receptor Agonism and Bronchodilation

Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) renowned for its sustained bronchodilatory effects, lasting approximately 12 hours. wikipedia.orgnih.gov Its primary therapeutic action is to relax the smooth muscles of the airways, thereby alleviating bronchoconstriction.

Salmeterol's bronchodilatory effect is initiated by its binding to and activation of beta-2 adrenergic receptors located on the surface of airway smooth muscle cells. homehealthpatienteducation.comwikipedia.org This receptor activation triggers a cascade of intracellular events. The beta-2 adrenergic receptor is coupled to a stimulatory G protein (Gs), which, upon activation, stimulates the enzyme adenylyl cyclase. wikipedia.orgwikipedia.org Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgwikipedia.org

The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). nih.govwikipedia.org PKA, in turn, phosphorylates and inactivates myosin light-chain kinase, an enzyme crucial for muscle contraction. wikipedia.org This inactivation, coupled with a decrease in intracellular calcium concentrations, results in the relaxation of the airway smooth muscle and, consequently, bronchodilation. wikipedia.org

Key Mechanisms of Budesonide and Salmeterol

| Compound | Primary Target | Key Mechanism of Action | Primary Effect |

|---|---|---|---|

| Budesonide | Glucocorticoid Receptor | Modulation of gene transcription | Anti-inflammatory |

Receptor Occupancy and Desensitization Dynamics

Detailed research findings and data tables on the receptor occupancy and desensitization dynamics of Labazenit are not available in the current scientific literature.

Investigating Pharmacological Interactions and Additivity in Ics/laba Formulations

Theoretical Frameworks of Combined Glucocorticoid and Beta-2 Agonist Action

The scientific rationale for combining ICS and LABAs lies in their complementary mechanisms of action, addressing different aspects of the pathophysiology of asthma and COPD. nih.gov, ersnet.org ICS primarily target the underlying chronic inflammation by suppressing inflammatory pathways and reducing airway hyperresponsiveness. nih.gov, ersnet.org They exert their effects by binding to intracellular glucocorticoid receptors (GRs), which then modulate gene expression, leading to the transcription of anti-inflammatory genes and repression of pro-inflammatory genes. atsjournals.org, mdpi.com

LABAs, on the other hand, primarily act as bronchodilators by stimulating beta-2 adrenoceptors (β2ARs) on airway smooth muscle cells, leading to relaxation and widening of the airways. nih.gov, asthmaandlung.org.uk Beyond bronchodilation, LABAs also possess non-bronchodilator effects, including the inhibition of mast cell mediator release, plasma exudation, and potentially reducing sensory nerve activation. nih.gov, ersnet.org

The combination of these two drug classes offers a more comprehensive approach to disease management than either drug alone. nih.gov, ersnet.org Several positive interactions between ICS and LABAs contribute to their enhanced efficacy. Corticosteroids have been shown to increase the expression of β2ARs by increasing gene transcription. nih.gov, ersnet.org This increase in receptor availability can potentially protect against the desensitization of β2ARs that can occur with long-term LABA exposure, although the clinical significance of this in terms of bronchodilator response is debated due to the large beta-receptor reserve. nih.gov, ersnet.org However, it is considered potentially important in preserving the non-bronchodilator actions of LABAs. nih.gov, ersnet.org Furthermore, β2-agonists may potentiate the molecular mechanisms of corticosteroid actions. nih.gov, ersnet.org, atsjournals.org

In Vitro and Ex Vivo Studies on Receptor Crosstalk and Signal Transduction

In vitro and ex vivo studies have provided valuable insights into the complex interactions and signal transduction pathways involved in the combined action of glucocorticoids and beta-2 agonists at the cellular level. These studies investigate the crosstalk between GRs and β2ARs and how their activation influences downstream signaling cascades. nih.gov, atsjournals.org, researchgate.net, nih.gov

Ligand-Independent Effects on Glucocorticoid Receptor Activation by LABAs

Research has explored the possibility of LABAs influencing GR activation even in the absence of a glucocorticoid ligand. Some in vitro studies have suggested that LABAs can induce ligand-independent activation or nuclear translocation of the glucocorticoid receptor. atsjournals.org, nih.gov, frontiersin.org, ucalgary.ca For instance, salmeterol (B1361061) has been observed to cause ligand-independent GR translocation in primary human lung fibroblasts and vascular smooth muscle cells, although to a lesser extent than glucocorticoids like fluticasone (B1203827) propionate (B1217596). atsjournals.org Similar findings have been reported in cultured primary human bronchial airway smooth muscle cells. atsjournals.org However, other studies have not consistently corroborated these specific effects as the primary mechanism by which LABAs enhance GR-mediated transcription, suggesting that events leading to GR binding at target genes may not be the sole explanation. nih.gov The mechanisms of ligand-independent GR activation are not yet fully understood, but potential pathways involving phosphorylation have been suggested in broader contexts of GR activation. frontiersin.org

Assessment of Additive Versus Synergistic Effects

A key area of investigation in in vitro and ex vivo studies is determining whether the combined effects of ICS and LABAs are merely additive (the combined effect is the sum of individual effects) or truly synergistic (the combined effect is greater than the sum of individual effects). ersnet.org, atsjournals.org Preclinical data provide evidence of additive, complementary, and potentially synergistic effects of ICS and LABAs on inflammatory processes and airway remodeling. nih.gov, researchgate.net

Studies using human bronchial airway epithelial cells transfected with a glucocorticoid response element (GRE)-driven reporter have shown that glucocorticoid-induced transcription can be enhanced by LABAs, suggesting a greater than additive effect on gene expression. nih.gov This enhancement was observed to be rapid and insensitive to protein synthesis inhibition. nih.gov The exact molecular mechanisms underlying these enhanced effects are still under investigation but are likely to involve complex drug interactions at the receptor level and interwoven signaling pathways. nih.gov, atsjournals.org While some studies indicate true synergy, particularly in the suppression of inflammatory mediator release and effects on airway smooth muscle relaxation, the nature of the interaction can be dependent on factors such as cell type, the specific response measured, and the concentrations of each drug. ersnet.org, atsjournals.org, nih.gov Even an additive interaction is considered clinically beneficial if it allows for effective control with lower doses of each drug. ersnet.org

Preclinical Investigations of Combination Effects

Preclinical investigations are essential for evaluating the potential efficacy and mechanisms of action of inhaled combination therapies before they are tested in humans. These studies utilize a range of experimental models to assess the effects of combined inhaled agents. mdpi.com, nih.gov

Experimental Model Design and Methodologies for Combined Inhaled Agents

A variety of in vitro, ex vivo, and in vivo models are employed in the preclinical assessment of inhaled combination agents like ICS/LABAs. frontiersin.org, mdpi.com, researchgate.net, nih.gov In vitro methods include cell culture systems using relevant cell types such as bronchial epithelial cells, airway smooth muscle cells, and inflammatory cells. These models allow for the investigation of cellular and molecular mechanisms, receptor interactions, and signaling pathways. frontiersin.org, atsjournals.org, researchgate.net, nih.gov Techniques like reporter gene assays and assessment of protein expression can be used to quantify drug effects. nih.gov

Ex vivo models, such as precision-cut lung slices (PCLS) and isolated perfused lung platforms, offer a more complex tissue environment that retains the 3-dimensional structure and native cell-cell and cell-matrix interactions of the lung. frontiersin.org These models are valuable for studying drug performance, therapeutic efficacy, and cross-species comparisons. frontiersin.org Studies using human passively sensitized airways and bronchi from donors have been used to characterize the interactions and synergistic effects of combination therapies on bronchorelaxation. nih.gov

In vivo studies typically involve animal models, such as rodents, sheep, or non-human primates, to assess the pharmacokinetics, pharmacodynamics, and efficacy of inhaled combinations in a living system. frontiersin.org, mdpi.com, nih.gov These models allow for the investigation of drug deposition, distribution, metabolism, and excretion, as well as the evaluation of effects on lung function, inflammation, and airway remodeling in relevant disease models. mdpi.com, tandfonline.com, nih.gov Experimental designs often involve administering the inhaled agents using appropriate delivery devices to mimic clinical scenarios. mdpi.com, nih.gov Computational fluid dynamics models can also be used to simulate aerosol deposition in the respiratory tract, complementing experimental approaches. researchgate.net

Translational Approaches from Experimental Models to Preclinical Assessment

Translating findings from experimental models to preclinical assessment and predicting human responses is a critical step in the development of inhaled combination therapies. frontiersin.org, tandfonline.com, diva-portal.org There is currently no single ideal model, and the use of multiple, relevant experimental approaches is considered essential for the successful translation of preclinical inhaled drug candidates to clinical practice. frontiersin.org

Challenges in translation include differences in lung anatomy and physiology between species, variations in drug deposition and clearance, and the complexity of disease processes in humans compared to animal models. frontiersin.org, tandfonline.com, diva-portal.org Physiologically based pharmacokinetic (PBPK) models are being developed to help bridge the translational gap by integrating processes such as drug deposition, dissolution, clearance, and tissue transfer to predict drug kinetics in the lung across species. diva-portal.org

Drug Delivery System Science for Inhaled Formulations

Inhalation Aerosol Technology and Device Design

Effective delivery of a drug to the lungs via inhalation requires a sophisticated interplay between the drug formulation and the delivery device nih.govnih.gov. Inhalation aerosol technology encompasses the methods and systems used to generate and deliver aerosols suitable for pulmonary deposition. Device design is a critical factor influencing the performance of these systems, impacting how the drug is aerosolized and where it deposits in the respiratory tract nih.govnih.govnih.govtandfonline.comresearchgate.net.

The performance of orally inhaled products (OIPs) is governed by complex interactions between the device, the formulation, and patient factors, such as their inhalation pattern proveris.comdrug-dev.com. Technical innovations have led to advancements in aerosol delivery devices, incorporating features like breath actuation and optimized interfaces with the patient to improve performance and the effectiveness of inhalation therapy nih.govtandfonline.com.

Dry Powder Inhaler (DPI) Systems: Principles and Performance

Dry Powder Inhalers (DPIs) are a key type of inhalation device that delivers medication as a dry powder psu.edu. Unlike metered-dose inhalers (MDIs) which use propellants, DPIs typically rely on the patient's inspiratory flow to de-aggregate and disperse the dry powder formulation into an inhalable aerosol psu.eduijrc.innih.gov. The effectiveness of DPIs is dependent on both the device design and the patient's inhalation technique ijrc.innih.gov.

DPI systems can vary in design, including capsule-based single-dose devices, disposable pre-metered single-dose devices, and multiple-dose inhalers with built-in metering mechanisms or individually packed doses psu.eduijrc.in. The principle involves the patient inhaling through the device, generating airflow that creates shear forces and turbulence to fluidize the powder blend psu.edunih.gov. This process separates the fine drug particles from larger carrier particles, allowing the drug to be carried deep into the lungs while carriers are typically deposited in the oropharynx psu.edunih.gov.

Device characteristics, such as the shape of the mouthpiece, flow resistance, and internal design, significantly influence powder dispersion and the resulting aerosol properties nih.govnih.gov. The required inspiratory flow rate for effective dispersion varies among DPI designs ijrc.innih.gov. Some devices have a minimum threshold for inspiratory flow to ensure adequate de-agglomeration and prevent drug release at flow rates insufficient for effective lung deposition nih.gov. For a combination powder like Labazenit, the DPI system must efficiently disperse both active components consistently.

Particle Size Control and Its Significance in Pulmonary Deposition

Aerosol particle size is one of the most critical factors determining the dose deposited in the lungs and its distribution within the respiratory tract nih.govarchbronconeumol.org. The aerodynamic particle size dictates how particles behave in the airflow and where they are likely to deposit ijrc.in. Three primary mechanisms govern particle deposition in the respiratory tract: inertial impaction, sedimentation, and diffusion ijrc.innih.gov.

Larger particles (typically > 5 µm) tend to deposit in the upper respiratory tract (oropharynx and large airways) primarily through inertial impaction, especially at higher inspiratory flow rates ijrc.innih.govatsjournals.org. Smaller particles (between 1 and 5 µm) are considered most suitable for reaching the lower respiratory tract and alveoli, depositing mainly via sedimentation ijrc.innih.govnih.gov. Very fine particles (< 1 µm) may reach the deeper alveolar regions but are also prone to being exhaled ijrc.innih.gov.

For an inhaled formulation like this compound, controlling the particle size of both budesonide (B1683875) and salmeterol (B1361061) is paramount to ensure optimal deposition in the target areas of the lungs for therapeutic effect nih.govatsjournals.org. Particle engineering techniques, such as milling (e.g., jet milling) and spray drying, are employed to achieve the desired particle size distribution for inhalation nih.govnih.gov. The goal is to produce a respirable fraction of particles within the 1-5 µm range to maximize lung deposition and minimize oropharyngeal losses psu.eduijrc.innih.gov.

Formulation Strategies for Combination Inhaled Powders

Formulating combination inhaled powders, such as this compound with its two active pharmaceutical ingredients (APIs), presents specific challenges. The goal is to ensure that both drugs are delivered effectively and consistently in the correct proportions to the target site in the lungs. Common strategies involve blending micronized APIs with carrier particles or utilizing particle engineering techniques like spray drying.

Carrier-based formulations are widely used for DPIs, where micronized drug particles are blended with larger carrier particles, typically lactose (B1674315) psu.edunih.govhosokawa-micron-bv.com. The carrier particles improve powder flowability and aid in the dispersion of the fine drug particles during inhalation nih.govnih.gov. The adhesive forces between the drug and carrier particles, as well as the cohesive forces between drug particles themselves, must be carefully controlled to achieve efficient detachment of the drug from the carrier upon inhalation nih.gov.

For combination powders, the micronized particles of each active ingredient can be blended with a carrier nih.gov. This approach requires careful consideration of the particle properties of each API and the carrier to ensure content uniformity and efficient co-dispersion nih.gov. Alternatively, techniques like simultaneous spray drying can be used to produce composite particles or a uniform mixture of different active particles in a single step mdpi.com. This can be particularly advantageous when dealing with APIs that have different solubilities or processing requirements mdpi.com.

The formulation strategy for this compound would need to address the physical and chemical properties of both budesonide and salmeterol to create a stable and effectively dispersible powder blend that delivers both components reliably to the lungs. The choice of excipients, such as carriers or other additives, and the manufacturing process are critical in achieving the desired aerosol performance nih.govpsu.edu.

In Vitro Characterization of Inhaled Product Performance

In vitro testing plays a crucial role in the development, quality control, and assessment of inhaled product performance proveris.comnih.govjst.go.jp. These tests provide valuable information about the drug delivery system's behavior and are essential for regulatory submissions proveris.comnih.gov. Key in vitro metrics include Delivered Dose Uniformity (DDU) and Aerodynamic Particle Size Distribution (APSD) drug-dev.comjst.go.jp.

In vitro methods are used to characterize the aerosol exiting the inhaler and can provide data relevant to predicting lung deposition nih.gov. While compendial in vitro standards are primarily used for quality control, advancements are being made to develop more physiologically relevant methods that can better correlate with in vivo outcomes proveris.comnih.govjst.go.jp.

Assessment of Fine Particle Dose (FPD) and Aerosolization Efficiency

The Fine Particle Dose (FPD) and Fine Particle Fraction (FPF) are key metrics used to assess the respirable portion of the delivered dose and the aerosolization efficiency of an inhaled product inhalationmag.compensoft.netcopleyscientific.commonash.eduresearchgate.netjst.go.jp. FPD is defined as the mass of the active pharmaceutical ingredient with an aerodynamic diameter less than a specified cutoff, typically 5 µm, as this size range is considered capable of penetrating the lung inhalationmag.comcopleyscientific.comjst.go.jp. FPF is the FPD expressed as a percentage of the emitted dose pensoft.netjst.go.jp.

These parameters are commonly measured using cascade impactors, such as the Next Generation Impactor (NGI) pensoft.netresearchgate.net. Cascade impactors separate aerosol particles based on their aerodynamic diameter, allowing for the determination of the mass of drug deposited on different stages corresponding to different particle size ranges pensoft.netresearchgate.net. The FPD and FPF provide an indication of the amount of drug that is likely to reach the lower airways and alveoli inhalationmag.compensoft.net.

For a combination product like this compound, the FPD and FPF would be determined for both budesonide and salmeterol to assess the respirable dose of each component. While FPD is a commonly used metric for quality control, it has limitations and should ideally be used in conjunction with other metrics, such as the Mass Median Aerodynamic Diameter (MMAD), for a comprehensive characterization of the APSD inhalationmag.com.

Comparability Methodologies for Inhaled Products

Demonstrating comparability or bioequivalence between inhaled products, particularly complex generics, is challenging due to the intricate interplay between the formulation, device, and patient usage proveris.comdrug-dev.comnanopharm.co.uk. Regulatory frameworks often require a combination of in vitro, pharmacokinetic (PK), and/or pharmacodynamic (PD) studies drug-dev.com.

In vitro comparability assessments typically involve comparing the DDU and APSD profiles of the test and reference products drug-dev.comjst.go.jp. Comparing the mass of drug deposited on each stage of a cascade impactor or at justified grouped stages is a methodology used to assess the similarity of deposition profiles jst.go.jp. Regulatory bodies may specify acceptance criteria for these comparisons, for example, requiring results to be within a certain percentage at each stage jst.go.jp.

Regulatory Science and Development Methodologies for Combination Inhaled Drugs

Preclinical Data Requirements for Novel Inhaled Combinations

Preclinical studies are a critical step before initiating clinical trials for novel orally inhaled drug products (OIDs), including combinations. Regulatory authorities typically require a set of animal-based studies to assess the safety and pharmacokinetics of the inhaled product. These commonly include range-finding studies, repeat-dose toxicity studies, and carcinogenicity studies mdpi.com. Additional specialized studies, such as safety pharmacology, reproductive toxicology, and neonatal/juvenile studies, may be necessary depending on the drug and intended patient population mdpi.com.

Animal models, such as rats, mice, or rabbits, are frequently used in these preclinical inhalation studies, often involving exposure in restraint tubes mdpi.com. However, it is important to acknowledge the limitations of animal models, such as interspecies differences in respiratory anatomy and breathing patterns, which can influence drug deposition and complicate the extrapolation of results to humans mdpi.com. For instance, rodents are obligate nose breathers, significantly affecting how inhaled compounds deposit in their respiratory tracts mdpi.com. Thorough characterization of interspecies differences and their impact on screening outcomes is crucial for understanding the efficacy, toxicity, and recovery from adverse effects in preclinical studies mdpi.com.

The performance of the inhalation device is also a critical aspect requiring thorough characterization at the regulatory level during OID development mdpi.com. This characterization relies on a combination of in vitro, ex vivo, and in vivo tests conducted on human volunteers mdpi.com.

Challenges in Demonstrating Comparability and Bioavailability for Inhaled Products

Demonstrating comparability and bioavailability for inhaled products poses unique challenges because systemic absorption does not directly correlate with lung deposition, which is often the primary site of action celegence.com. Unlike oral formulations where serum concentration over time is a primary measure of bioequivalence, the target for inhaled drugs is typically the lung, and systemic absorption may even be undesirable due to potential side effects researchgate.net.

Regulatory bodies like the FDA employ a weight-of-evidence approach for bioequivalence assessments of inhaled drugs celegence.com. This approach integrates data from multiple types of studies:

In vitro studies: These compare aerosol properties, particle size distribution, and delivered dose celegence.com.

Pharmacokinetic (PK) studies: These evaluate systemic exposure celegence.com. Such studies are generally based on administering a single dose in healthy subjects and are relevant for assessing potential systemic side effects nih.gov.

Pharmacodynamic (PD) or clinical endpoint studies: These assess the therapeutic effect celegence.com. For fixed combinations of a bronchodilator and a corticosteroid, endpoints may be specific to each component, or single-dose studies for the bronchodilator and multiple-dose studies for the corticosteroid may be conducted nih.gov.

The interaction between the drug formulation and the delivery device is critical for ensuring consistent drug delivery celegence.com. Key challenges include ensuring device compatibility and that the drug deposits in the lung in a comparable way to the reference product celegence.com. Factors such as variations in inhaler performance, changes due to humidity, and uncertainties about lung deposition contribute to the difficulty in establishing comparability nih.gov.

Methodological Considerations in Demonstrating Sufficient Anti-Inflammatory Effect

Demonstrating the anti-inflammatory effect of inhaled combination drugs, particularly those containing corticosteroids, involves specific methodological considerations. Inhaled corticosteroids (ICS) are widely used anti-inflammatory drugs for respiratory diseases like asthma and COPD atsjournals.orgnih.gov. Their anti-inflammatory effects have been confirmed through various methods, including examining inflammatory markers in induced sputum and bronchial biopsies atsjournals.orgrug.nl.

Measuring exhaled nitric oxide (eNO) is an easily accessible method for assessing airway inflammation and can be used to evaluate the dose-response relationship for the anti-inflammatory effects of inhaled corticosteroids atsjournals.orgersnet.org. Studies have shown a linear relationship between the dose of ICS and changes in eNO and sputum eosinophils ersnet.org. Changes in eNO have been shown to correlate significantly with changes in sputum eosinophils, indicating its potential usefulness in monitoring anti-inflammatory control atsjournals.orgersnet.org.

While ICS have demonstrated clinical benefits in reducing exacerbations and improving quality of life in selected COPD patients, particularly those with higher blood eosinophil counts, proving that these effects are solely due to changes in underlying inflammation remains an area of discussion nih.govtandfonline.com. This is partly because non-anti-inflammatory treatments can also improve relevant clinical endpoints in COPD tandfonline.com.

Methodological challenges in demonstrating anti-inflammatory effects can include the need for sufficient patient numbers to detect significant changes in inflammatory markers and the potential influence of concomitant medications rug.nl.

Regulatory Pathway Considerations for Fixed-Dose Combination Therapies

Fixed-dose combination (FDC) therapies, which combine two or more active drugs in a single dosage form, are common in inhaled drug delivery, particularly for managing conditions like asthma and COPD nih.govtandfonline.cominhalationmag.com. These combinations, such as inhaled corticosteroids and long-acting β2-agonists (LABAs), offer benefits like improved patient compliance and potential synergistic effects tandfonline.cominhalationmag.com.

Regulatory pathways for FDCs require demonstrating the safety and efficacy of the combination, often building upon the known profiles of the individual components. In some regions, a fixed-dose combination of previously approved drugs is classified as a new drug and requires clinical trials to determine safety and efficacy nih.gov.

For inhaled FDCs that combine a drug with a delivery device (which are considered combination products), the regulatory process involves considerations for both the drug and device components celegence.compremier-research.com. The FDA, for instance, assigns a lead center for review based on the product's primary mode of action premier-research.com. For inhaled FDCs where the drug component is the primary mode of action, an NDA or ANDA is typically submitted to the Center for Drug Evaluation and Research (CDER) premier-research.com.

Alternative regulatory pathways, such as the 505(b)(2) pathway in the US, can potentially streamline the approval process for certain combination products by allowing sponsors to rely on existing findings of safety and effectiveness for a previously approved drug, even if there are changes in formulation, strength, route of administration, or delivery method premier-research.com. This can potentially reduce the need for extensive nonclinical and clinical studies premier-research.com.

However, developing inhaled FDCs still involves strict regulatory requirements and challenges related to demonstrating equivalence and ensuring consistent performance of the drug-device combination celegence.cominhalationmag.com.

Advanced Research Directions in Inhaled Combination Therapeutics

Innovations in Inhalation Device Technology and Formulation

Labazenit was formulated as a dry powder for inhalation contained in capsules, to be administered via the Axahaler, a capsule-based, breath-activated dry powder inhaler (DPI). europa.euoindpnews.com The efficiency of the inhalation device and the formulation of the dry powder are critical for ensuring that the active ingredients are delivered effectively to the lungs. The development company for this compound, Laboratoires SMB S.A., suggested that its new fixed-dose combination with the Axahaler device offered advantages over existing delivery systems, including lower variability and airflow dependency of drug delivery. europa.eu

However, the device and formulation technology became a central issue in the regulatory evaluation of this compound. One of the primary concerns raised by the EMA's Committee for Medicinal Products for Human Use (CHMP) was related to the delivery of the budesonide (B1683875) component. oindpnews.com Pharmacokinetic studies indicated a lower bioavailability of budesonide from this compound, suggesting lower deposition of the corticosteroid in the lungs compared to a reference product. europa.eu This difference was potentially attributable to the Fine Particle Dose (FPD) of the formulation, which is a measure of the fraction of drug particles with an aerodynamic diameter small enough to reach the deeper airways. europa.eu While the applicant argued that correcting for FPD would demonstrate bioequivalence, this post-hoc adjustment was not accepted by the committee. europa.eu This highlights the critical importance of optimizing device and formulation synergy to ensure consistent and adequate lung deposition for all components of an inhaled combination therapy.

Biomarker Development for Preclinical Efficacy Assessment

The preclinical and clinical assessment of inhaled therapeutics for asthma increasingly relies on biomarkers to demonstrate efficacy, particularly the anti-inflammatory effects of the ICS component. nih.gov Biomarkers are measurable indicators that can help in quantifying pharmacodynamic effects, clarifying mechanisms of action, and stratifying patient populations. nih.govbayer.com

For asthma therapies targeting inflammatory pathways, key biomarkers include:

Blood Eosinophil Count: Elevated levels are indicative of type 2 inflammation.

Fractional Exhaled Nitric Oxide (FeNO): A non-invasive measure of eosinophilic airway inflammation.

Serum Immunoglobulin E (IgE): Often elevated in allergic asthma.

Serum Interleukins (e.g., IL-5, IL-13): Cytokines that drive type 2 inflammation. nih.govnih.gov

In the development of this compound, the primary measures of effectiveness in human studies were lung function parameters such as Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF). europa.eu However, the CHMP's central concern was that the studies did not sufficiently prove the anti-inflammatory effect of the budesonide component in this compound. europa.euoindpnews.com This underscores the need for robust preclinical and clinical biomarker strategies. Utilizing biomarkers like FeNO or eosinophil counts could have provided more direct evidence of the anti-inflammatory activity of the budesonide delivered by the Axahaler, potentially addressing the regulatory concerns about its efficacy.

Table 2: Key Findings from this compound Clinical Efficacy Studies

| Study Comparison | Primary Efficacy Measure | Outcome | CHMP Concern |

|---|---|---|---|

| This compound vs. Budesonide alone | PEF (Peak Expiratory Flow) | This compound showed superiority to the budesonide monoproduct (Pulmicort) after 12 weeks. europa.eu | The study design was not sensitive enough to conclusively assess the comparability of the anti-inflammatory control provided by the budesonide component. oindpnews.comeuropa.eu |

Computational Modeling and Simulation in Inhaled Drug Development

Computational modeling and simulation are playing an increasingly vital role in modern drug development, offering powerful tools to predict and analyze various aspects of drug performance. nih.govnih.gov In the context of inhaled drug development, these models can be applied to:

Predict Particle Deposition: Simulate how particles of different sizes and properties, delivered from a specific device, will deposit throughout the large and small airways.

Model Pharmacokinetics: Predict the absorption, distribution, and clearance of a drug, helping to estimate systemic exposure and lung bioavailability.

Simulate Dose-Response: Construct molecular and systems-level models to predict the therapeutic response to different doses of a drug, potentially identifying a "flat" dose-response curve as was suggested for ICS therapies. europa.eunih.gov

The challenges faced during this compound's development highlight areas where computational modeling could have been beneficial. For instance, advanced simulations of aerosol dynamics within the Axahaler device could have helped optimize the formulation's Fine Particle Dose to ensure adequate lung deposition of budesonide. Furthermore, pharmacokinetic modeling could have prospectively identified the potential for lower bioavailability compared to reference products, allowing for adjustments before embarking on large-scale clinical trials. europa.eu By integrating data from in vitro experiments, these models can de-risk development and guide the design of more efficient devices and formulations. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.